molecular formula C17H26ClN3O3S B2518851 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide CAS No. 2034457-87-7

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2518851
CAS No.: 2034457-87-7
M. Wt: 387.92
InChI Key: NOBCMXWQMNQTHG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorophenyl group. The piperidine ring can be synthesized through a series of condensation reactions, while the chlorophenyl group can be introduced via electrophilic aromatic substitution. The final step involves the coupling of these two intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}propanamide
  • 3-(3-chlorophenyl)-N-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}propanamide

Uniqueness

3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3S/c1-20(2)25(23,24)21-10-8-15(9-11-21)13-19-17(22)7-6-14-4-3-5-16(18)12-14/h3-5,12,15H,6-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCMXWQMNQTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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